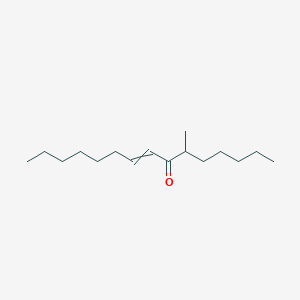![molecular formula C14H10O2 B12529356 4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)
4-Methyl-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzochromenones. It is characterized by a fused ring structure that includes a benzene ring and a chromenone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-Methyl-6H-benzo[c]chromen-6-one involves the cyclization of biphenyl-2-carboxylic acid. The reaction is typically carried out in the presence of potassium peroxydisulfate and silver nitrate as catalysts, with water and acetonitrile as solvents. The reaction mixture is stirred at 50°C for 27 hours, followed by extraction with dichloromethane and purification through silica gel filtration .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, chromanol derivatives, and substituted benzochromenones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, such as antioxidant and anti-inflammatory properties, making it a subject of interest in biological studies.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. For instance, it has been studied as a potential inhibitor of phosphodiesterase II, which plays a role in regulating intracellular levels of cyclic nucleotides. By inhibiting this enzyme, the compound can modulate signaling pathways involved in inflammation and neuroprotection .
類似化合物との比較
Similar Compounds
Urolithins: Hydroxylated derivatives of benzochromenones, known for their cognitive-enhancing properties.
Ellagic Acid: A natural polyphenol with antioxidant and anti-inflammatory activities.
3-Hydroxy-8-methyl-6H-benzo[c]chromen-6-one: A derivative with similar biological activities.
Uniqueness
4-Methyl-6H-benzo[c]chromen-6-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzochromenones and contributes to its potential as a versatile compound in scientific research and industrial applications.
特性
分子式 |
C14H10O2 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O2/c1-9-5-4-8-11-10-6-2-3-7-12(10)14(15)16-13(9)11/h2-8H,1H3 |
InChIキー |
RZUNZBRGXGMWIM-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C3=CC=CC=C3C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


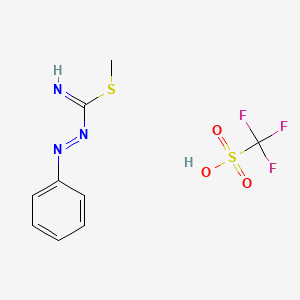
![1,1'-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene)](/img/structure/B12529289.png)
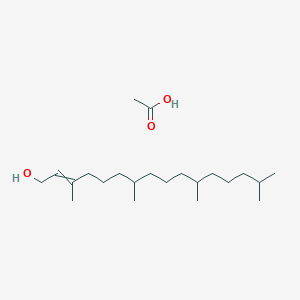
![2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline](/img/structure/B12529295.png)
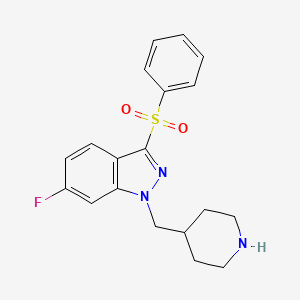
![2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene](/img/structure/B12529310.png)
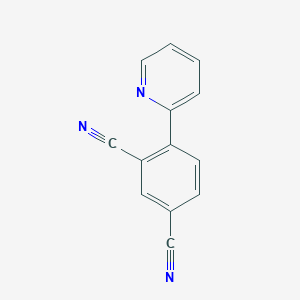
![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)
![tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate](/img/structure/B12529323.png)

![1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-](/img/structure/B12529332.png)
![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)
